(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539738
InChI: InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m1/s1
SMILES: CC(=O)N(C1CC1)C2CCCNC2
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13539738

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name N-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide
Standard InChI InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m1/s1
Standard InChI Key RBOXZFBSCZVMNO-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N([C@@H]1CCCNC1)C2CC2
SMILES CC(=O)N(C1CC1)C2CCCNC2
Canonical SMILES CC(=O)N(C1CC1)C2CCCNC2

Introduction

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with an acetamide moiety. The presence of the cyclopropyl group contributes to the compound's steric and electronic properties, making it of interest for modifying biological activity or altering pharmacokinetic properties.

Synthesis Methods

The synthesis of (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyclopropyl group. These methods are designed to ensure high purity levels necessary for biological testing. Continuous flow processes may be utilized on an industrial scale to enhance efficiency and yield.

Potential Biological Activities

Preliminary studies suggest that (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide may exhibit activity at serotonin and dopamine receptors, which are critical targets in the treatment of various neurological disorders. Its structure allows it to potentially modulate these pathways, making it a candidate for further pharmacological evaluation.

Research Findings and Applications

Detailed in vitro assays are necessary to determine the compound's binding affinity and efficacy at various receptors compared to known ligands. These studies are essential for understanding its mechanism of action and potential therapeutic uses. The compound's specificity towards certain receptor subtypes could lead to improved therapeutic profiles and reduced side effects in clinical applications.

Comparison with Analogues

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is distinct from its analogues due to its specific stereochemistry and structural configuration. This uniqueness may enhance selectivity towards certain receptor subtypes compared to its analogs, potentially leading to better therapeutic outcomes.

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